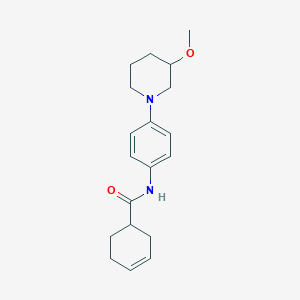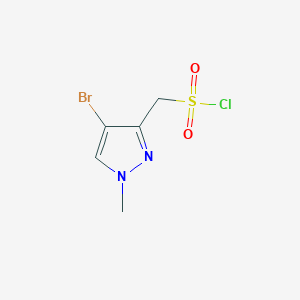![molecular formula C18H19N5O5S B2673065 ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852152-69-3](/img/structure/B2673065.png)
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Efficient Synthesis and Molecular Transformations
The synthesis and transformation of compounds related to ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate have been widely studied. For example, the work by Yong Sun, N. Huang, and M. Ding (2010) demonstrated the efficient synthesis of 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the versatility of similar compounds in synthetic chemistry (Sun, Huang, & Ding, 2010).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities to this compound have shown promising antimicrobial and antioxidant properties. For instance, a study on highly oxygenated antioxidative 2H-chromen derivatives from red seaweed Gracilaria opuntia showed significant anti-inflammatory and antioxidative activities, suggesting potential applications in developing new therapeutic agents (Makkar & Chakraborty, 2018).
Novel Anticancer Agents
Research into novel structures derived from related chemical frameworks has led to the discovery of compounds with potential anticancer activities. The synthesis and characterization of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen, for example, have been explored for their in vitro anticancer activity, indicating the potential of such compounds in cancer therapy (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
Antioxidant and Anti-inflammatory Potentials
The extraction and characterization of secondary metabolites from marine organisms like mollusks have revealed compounds with strong antioxidant and anti-inflammatory properties, underscoring the potential for the development of new natural health products (Chakraborty & Joy, 2019).
Synthesis of Pyrimidin-4-one Derivatives
Efforts in synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from compounds similar to this compound have been successful, revealing the compound's utility in creating new molecules with potential biological activity (Kanno et al., 1991).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have antimicrobial activity , suggesting that this compound could potentially interact with enzymes or other proteins in microorganisms.
Properties
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-3-28-16(25)10-29-18-22-21-14(7-11-8-15(24)20-17(26)19-11)23(18)12-5-4-6-13(9-12)27-2/h4-6,8-9H,3,7,10H2,1-2H3,(H2,19,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBILWZNCGSOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
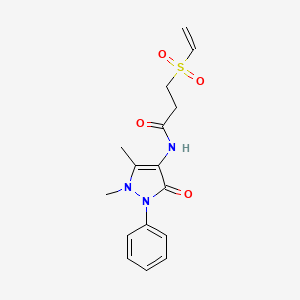
![2-(5-chloro-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2672983.png)

![5-(1,2-dithiolan-3-yl)-N-[1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethyl]pentanamide](/img/structure/B2672985.png)
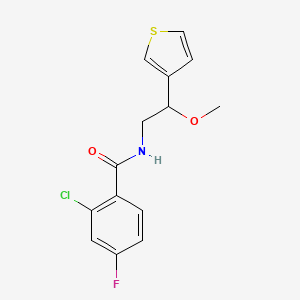
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
![4-[(1-Methylbenzimidazol-2-yl)methyl]aniline;dihydrochloride](/img/structure/B2672993.png)
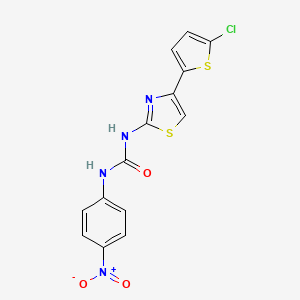
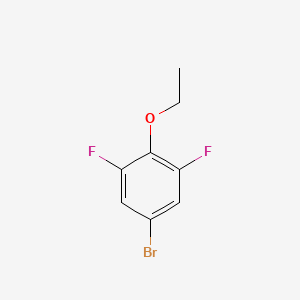
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)
![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)
